molecular formula C21H23N5Na2O6 B12397558 Lometrexol disodium

Lometrexol disodium

Cat. No.: B12397558
M. Wt: 487.4 g/mol
InChI Key: SVJSWELRJWVPQD-KJWOGLQMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lometrexol (disodium) is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This inhibition leads to the disruption of purine metabolism, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. Lometrexol (disodium) has shown significant anticancer activity and is also an effective inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lometrexol (disodium) involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of Lometrexol (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Lometrexol (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Lometrexol (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study purine metabolism and enzyme inhibition.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit purine synthesis and induce cell cycle arrest.

    Industry: Utilized in the development of new antifolate drugs and therapeutic agents

Mechanism of Action

Lometrexol (disodium) exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid depletion of intracellular purine ribonucleotides, causing abnormal cell proliferation, apoptosis, and cell cycle arrest. Additionally, Lometrexol (disodium) inhibits human serine hydroxymethyltransferase 1/2 (hSHMT1/2), further disrupting cellular metabolism .

Comparison with Similar Compounds

Uniqueness of Lometrexol (Disodium): Lometrexol (disodium) is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without causing detectable levels of DNA strand breaks. This selective inhibition makes it a valuable tool for studying purine metabolism and developing targeted anticancer therapies .

Properties

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1

InChI Key

SVJSWELRJWVPQD-KJWOGLQMSA-L

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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